Methyl Pyrrolidine-3-carboxylate
Overview
Description
Methyl pyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, characterized by a five-membered ring structure containing one nitrogen atom. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of methyl pyrrolidine-3-carboxylate derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which has been shown to produce 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess . Another method includes the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of methyl pyrrolidine-3-carboxylate derivatives can be complex, with the potential for various substituents to be introduced at different positions on the pyrrolidine ring. For instance, the stereochemistry of one such derivative was characterized by single crystal X-ray diffraction, providing insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Methyl pyrrolidine-3-carboxylate derivatives can undergo a range of chemical reactions. For example, the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary followed by stereoselective reduction has been reported, offering an alternative to asymmetric aldol reactions . Additionally, the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides can lead to the formation of methyl 4-piperidinopyrrole-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl pyrrolidine-3-carboxylate derivatives can vary depending on the substituents present on the pyrrolidine ring. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds has also been evaluated, with some showing promising results against various bacterial strains, including M. tuberculosis .
Scientific Research Applications
Influenza Neuraminidase Inhibitors
Methyl pyrrolidine-3-carboxylate derivatives have shown significant potential in the development of influenza neuraminidase inhibitors. An example is the synthesis of a potent inhibitor, demonstrating the utility of pyrrolidine carboxylate structures in antiviral drug design (Wang et al., 2001).
Synthesis of Pyrrolidines
Pyrrolidines, which include methyl pyrrolidine-3-carboxylate derivatives, are important in the synthesis of various compounds. They find applications in industries such as dyes and agrochemicals. A study focusing on the polar [3+2] cycloaddition to synthesize pyrrolidines highlights their significance in chemical synthesis (Żmigrodzka et al., 2022).
Antimicrobial Activity
A series of methyl pyrrolidine-3-carboxylate derivatives were synthesized and tested for antimicrobial activity. These compounds demonstrated significant antibacterial activity, suggesting their potential as starting points for new antimycobacterial agents (Nural et al., 2018).
Anti-inflammatory Agents
Research on methyl pyrrolidine-3-carboxylate derivatives includes the synthesis of novel molecules for potential anti-inflammatory applications. This underscores the adaptability of these compounds in medicinal chemistry (Moloney, 2001).
Biocatalysis
Methyl pyrrolidine-3-carboxylate derivatives are used in biocatalysis to synthesize piperidines and pyrrolidines. This process involves a biocatalytic cascade, demonstrating the role of these compounds in enzyme-driven syntheses (Hussain et al., 2016).
Pyrrolidine-Based Antibacterial Agents
Synthesis of various pyrrolidine derivatives, including methyl pyrrolidine-3-carboxylate, has been explored for their potential as antibacterial agents. Their structural modifications influence their antibacterial efficacy (Bouzard et al., 1992).
Pyrrolidine-3-Carboxylic Acids in Endothelin Antagonism
Pyrrolidine-3-carboxylic acids, a category including methyl pyrrolidine-3-carboxylate derivatives, have been studied as endothelin antagonists. Their synthesis and structure-activity relationships indicate their potential in therapeutic applications (Jae et al., 2001).
Safety and Hazards
“Methyl Pyrrolidine-3-carboxylate” is classified as a hazardous substance . It is highly flammable and can cause severe skin burns and eye damage . It is also harmful if swallowed or inhaled . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .
properties
IUPAC Name |
methyl pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399462 | |
Record name | Methyl Pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98548-90-4 | |
Record name | Methyl Pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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